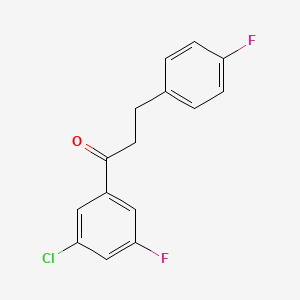

3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex aromatic ketones with multiple substituents. The complete International Union of Pure and Applied Chemistry name for this compound is 1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one, which precisely describes the molecular structure by identifying the positions of all substituents and the ketone functional group. This systematic approach to nomenclature ensures unambiguous identification by specifying the chloro group at the 3' position and the fluoro group at the 5' position on the first aromatic ring, while indicating the 4-fluorophenyl substituent on the propyl chain.

The compound possesses several important molecular identifiers that facilitate its recognition in chemical databases and literature. The Chemical Abstracts Service registry number assigned to this compound is 898768-64-4, which serves as a unique numerical identifier in chemical databases. Additionally, the compound is catalogued in the PubChem database under the Compound Identification Number 24726201, providing access to comprehensive structural and property information. The molecular structure can also be represented through various systematic identifiers including the MFCD number MFCD03843592 and the DSSTox Substance Identification DTXSID50644594. These multiple identification systems ensure that the compound can be accurately referenced across different chemical information platforms and research applications.

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-12-7-11(8-14(18)9-12)15(19)6-3-10-1-4-13(17)5-2-10/h1-2,4-5,7-9H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYWTYDWFNFZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644594 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-64-4 | |

| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-5’-fluoro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-3-(4-fluorophenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the carbonyl group to an alcohol.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-5’-fluoro-3-(4-fluorophenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of halogenated propiophenones are highly dependent on the nature and position of substituents. Key analogs and their characteristics are summarized below:

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : Ortho-substituted analogs (e.g., 2-methylphenyl in ) exhibit reduced planarity due to steric repulsion, which may hinder crystallinity or interaction with biological targets.

- Molecular Weight and Lipophilicity : The thiomethyl variant () has a higher molecular weight (308.80 vs. 276.73) and likely greater lipophilicity (logP), making it more suitable for membrane permeability in drug design.

Structural and Crystallographic Insights

- Non-Planar Conformations: Fluorinated aryl groups often induce non-planar molecular geometries due to steric clashes. In metalloporphyrins, 4-fluorophenyl substituents cause significant distortion from planarity . Similarly, the target compound’s 4-fluorophenyl group may lead to a twisted conformation, affecting packing in the solid state.

- Isostructurality : Analogs like 4-(4-chlorophenyl)-thiazole derivatives () crystallize in triclinic systems with two independent molecules per asymmetric unit. The target compound’s halogenated structure may adopt similar isostructural arrangements, influencing material properties like melting points.

Biological Activity

3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C15H12ClF2O

- Molecular Weight : 278.71 g/mol

- CAS Number : 898768-52-0

The biological activity of this compound is attributed to its structural features, particularly the presence of halogen substituents which can influence its interaction with biological targets. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially interact with various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

-

Antimicrobial Activity

- The compound has shown promising results against various microbial strains, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial properties, particularly against Candida albicans and certain bacterial strains.

-

Anticancer Properties

- Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation.

-

Cytotoxicity

- Cytotoxic assays have demonstrated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various fluorinated compounds, including this compound, revealed significant activity against C. albicans. The MIC was determined to be 62.5 μg/mL, indicating a strong potential for antifungal applications .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 62.5 | Antifungal |

| Control (Fluconazole) | 32 | Standard Antifungal |

Anticancer Activity

In vitro studies evaluated the cytotoxic effects on various cancer cell lines. The compound was found to inhibit cell proliferation significantly:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |

These findings suggest that the compound's mechanism involves both apoptosis and cell cycle modulation.

Q & A

Q. What methodologies validate the biological activity of this compound against target enzymes, and how can assay interference by fluorophores be minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.